molecular formula C17H23FN4O3 B5401342 N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5401342
M. Wt: 350.4 g/mol
InChI Key: MJCJWTCGZITGPA-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as 'FAPA', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAPA belongs to the class of piperazine-based compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of FAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. FAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
FAPA has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. FAPA has also been reported to decrease the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FAPA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

FAPA has several advantages for laboratory experiments. It exhibits high solubility in water, which makes it easy to use in various assays. FAPA is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, FAPA has certain limitations, including its high cost and complex synthesis process.

Future Directions

There are several future directions for the study of FAPA. One potential area of research is the development of new synthetic routes for FAPA that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential therapeutic applications of FAPA in various diseases, including neurodegenerative disorders and cancer. The use of FAPA in combination with other drugs or therapies should also be explored to enhance its efficacy. Finally, the safety and toxicity of FAPA should be further investigated to determine its potential as a drug candidate.
Conclusion:
In conclusion, FAPA is a synthetic compound that has shown promising results in various scientific research studies. It exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis of FAPA is a complex process that requires expertise in organic chemistry. Further studies are needed to investigate the potential of FAPA as a drug candidate and to explore its future directions in various fields of research.

Synthesis Methods

FAPA is synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with ethyl chloroacetate to form the intermediate product, which is further reacted with piperazine and acetic anhydride to yield the final product. The synthesis of FAPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FAPA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. FAPA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-acetamidoethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O3/c1-12(23)19-6-7-20-16(24)10-15-17(25)21-8-9-22(15)11-13-4-2-3-5-14(13)18/h2-5,15H,6-11H2,1H3,(H,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCJWTCGZITGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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